

Unveiling 5-Iodo-3-methylpyrazin-2-amine: A Technical Primer

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Compound of Interest

Compound Name: 5-Iodo-3-methylpyrazin-2-amine

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Abstract

5-Iodo-3-methylpyrazin-2-amine is a halogenated derivative of the pyrazine ring system, a core structure in many biologically active compounds. While a detailed historical record of its specific discovery is not readily available in public literature, its synthesis and potential applications can be inferred from established chemical principles and the known reactivity of related pyrazine and pyridine compounds. This technical guide consolidates the available information on its chemical properties, provides a putative synthesis protocol based on analogous reactions, and explores its potential role in medicinal chemistry and drug discovery. The structural features of this compound, particularly the presence of an iodine atom, an amino group, and a methyl group on the pyrazine core, make it a versatile intermediate for further chemical modifications and a candidate for biological screening.

Introduction

Pyrazine derivatives are a class of heterocyclic compounds that have garnered significant attention in the pharmaceutical and agrochemical industries due to their diverse biological activities. The introduction of various substituents onto the pyrazine ring allows for the fine-tuning of their physicochemical and pharmacological properties. **5-Iodo-3-methylpyrazin-2-amine**, in particular, presents a unique combination of functional groups that suggest its utility as a building block in organic synthesis. The electron-donating amino group and the electron-

withdrawing iodine atom create a distinct electronic profile, influencing its reactivity and potential interactions with biological targets.

Physicochemical Properties

While specific experimental data for **5-Iodo-3-methylpyrazin-2-amine** is sparse, its properties can be estimated based on its structure and data from analogous compounds.

Property	Value	Source
Molecular Formula	C ₅ H ₆ IN ₃	-
Molecular Weight	235.03 g/mol	Calculated
CAS Number	91416-90-9	ChemicalBook[1]
Appearance	Likely a solid at room temperature	Inferred
Solubility	Expected to be soluble in organic solvents like DMSO, DMF, and alcohols	Inferred

Putative Synthesis

A direct, documented synthesis protocol for **5-Iodo-3-methylpyrazin-2-amine** is not prominently described in the literature. However, a plausible synthetic route can be designed based on the known chemistry of pyrazines. The synthesis would likely start from the commercially available 2-amino-3-methylpyrazine.

Experimental Protocol: Iodination of 2-Amino-3-methylpyrazine

This proposed method is based on electrophilic iodination of an activated aromatic ring. The amino group in 2-amino-3-methylpyrazine activates the ring towards electrophilic substitution.

Materials:

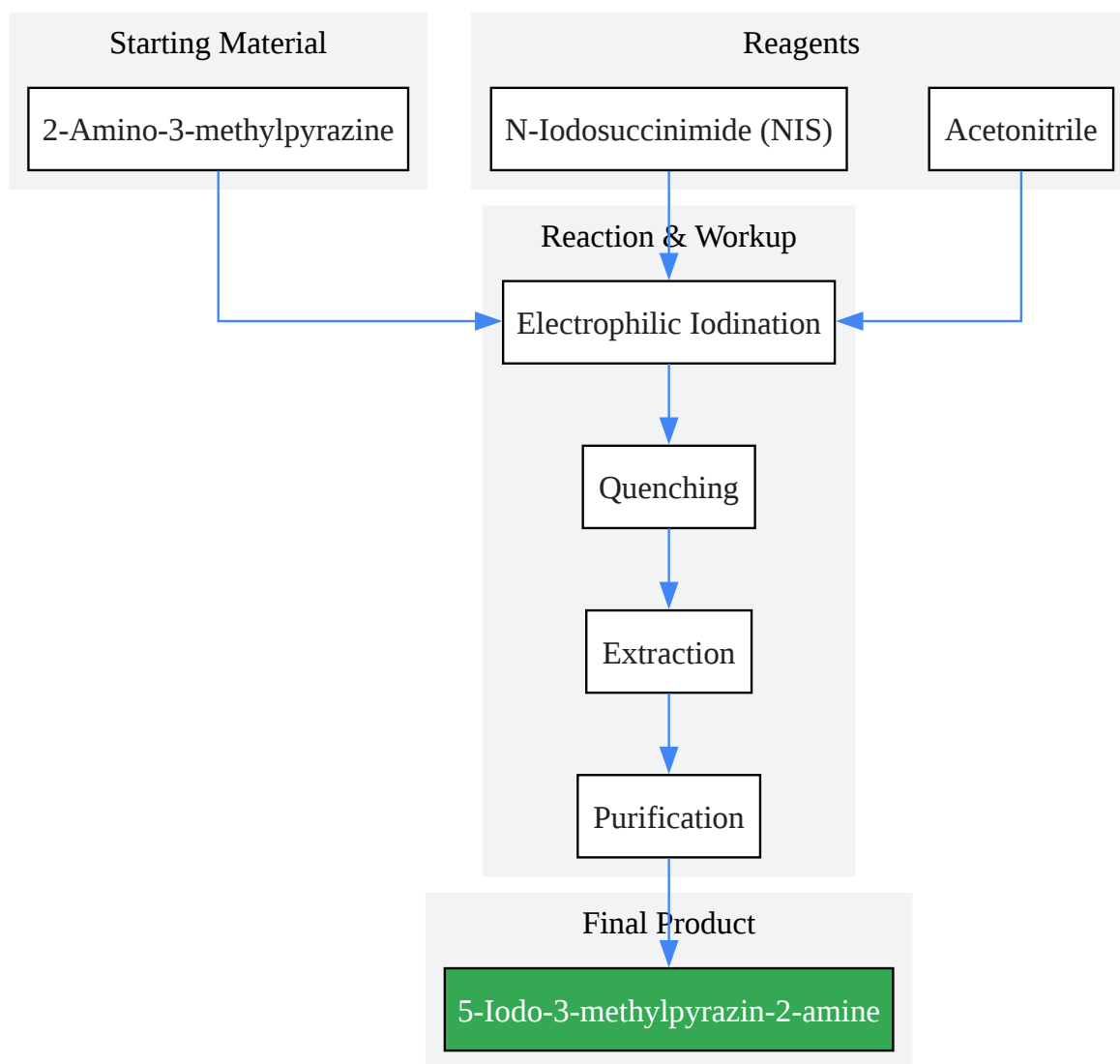
- 2-Amino-3-methylpyrazine

- N-Iodosuccinimide (NIS)
- Acetonitrile (anhydrous)
- Stirring apparatus
- Reaction vessel
- Purification equipment (e.g., column chromatography)

Procedure:

- Dissolve 2-amino-3-methylpyrazine (1.0 eq) in anhydrous acetonitrile in a suitable reaction vessel.
- Cool the solution to 0 °C using an ice bath.
- Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the stirred solution.
- Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
- Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain **5-Iodo-3-methylpyrazin-2-amine**.

Logical Workflow for the Proposed Synthesis:



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Caption: Proposed synthetic workflow for **5-Iodo-3-methylpyrazin-2-amine**.

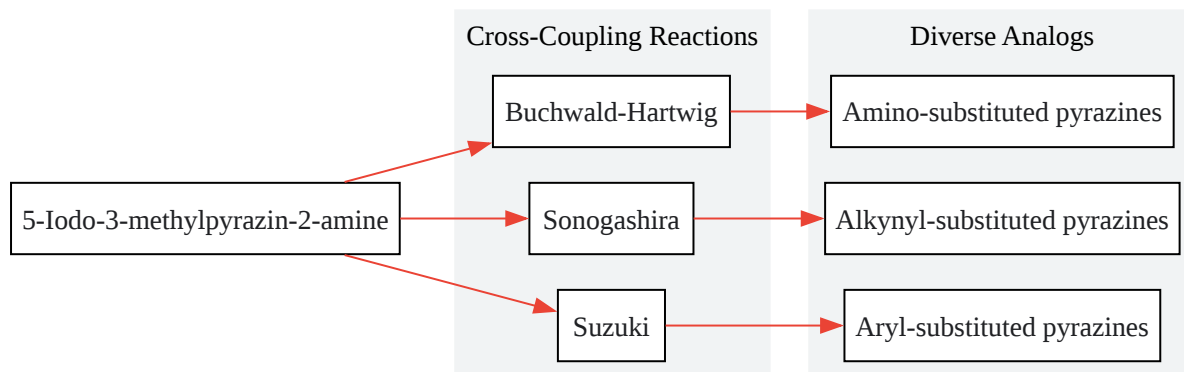
Potential Applications in Drug Discovery

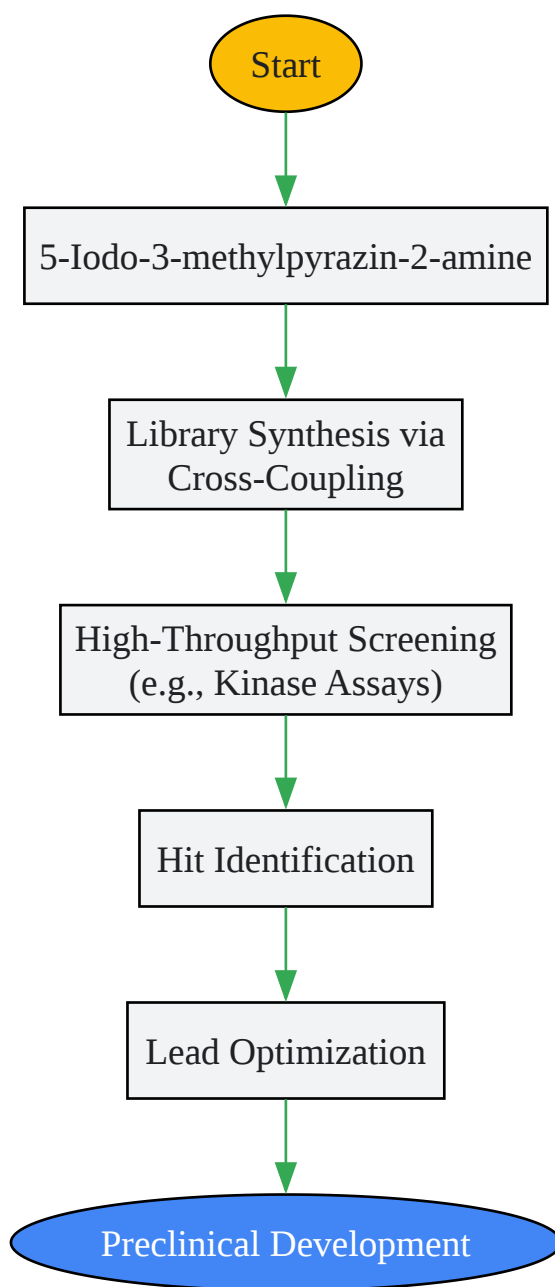
The structural motifs present in **5-Iodo-3-methylpyrazin-2-amine** suggest its potential as a valuable intermediate in drug discovery programs.

Versatile Chemical Handle

The iodine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the introduction of diverse molecular fragments, enabling the rapid generation of compound libraries for high-throughput screening.

Potential Cross-Coupling Reactions:





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References

- 1. 2-AMINO-5-iodo-3-methylpyrazine | 91416-90-9 [amp.chemicalbook.com]
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